molecular formula C7H4Br2F2O2 B1410837 2,5-Dibromo-3-(difluoromethoxy)phenol CAS No. 1804936-26-2

2,5-Dibromo-3-(difluoromethoxy)phenol

Cat. No.: B1410837
CAS No.: 1804936-26-2
M. Wt: 317.91 g/mol
InChI Key: OFEBLZTXTZDYQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(difluoromethoxy)phenol typically involves the bromination of 3-(difluoromethoxy)phenol. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions. The exact synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and other reduced derivatives.

Scientific Research Applications

2,5-Dibromo-3-(difluoromethoxy)phenol is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-(difluoromethoxy)phenol is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical and physical properties

Biological Activity

2,5-Dibromo-3-(difluoromethoxy)phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. Its unique structural features, including bromine and difluoromethoxy substituents, suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

The compound can be described by the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₈H₅Br₂F₂O
Molecular Weight309.93 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions may affect various signaling pathways, including those related to apoptosis and cell proliferation. The presence of bromine and difluoromethoxy groups enhances the compound's lipophilicity, which may facilitate its penetration into cellular membranes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that halogenated phenols can induce apoptosis in cancer cell lines. For instance, related compounds have shown IC50 values indicating significant cytotoxicity against leukemia cells while sparing normal peripheral blood mononuclear cells (PBMNCs) .
  • Antioxidant Properties : The structural components of this compound may contribute to its ability to scavenge free radicals, thus providing potential protective effects against oxidative stress .
  • Enzyme Inhibition : Similar phenolic compounds have been studied for their ability to inhibit enzymes involved in inflammatory processes and cancer progression. The difluoromethoxy group may enhance binding affinity due to electron-withdrawing effects .

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds:

  • Study on Antineoplastic Activity : A screening of natural compounds revealed that certain dibromophenolic derivatives exhibited strong antiproliferative effects on Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines. These findings support the potential of brominated phenols in cancer therapy .
  • Cytotoxicity Assessment : In vitro assays demonstrated that compounds with similar structures induced apoptosis at varying concentrations, with lower IC50 values observed in malignant cells compared to healthy PBMNCs. This selectivity is crucial for therapeutic applications .

Properties

IUPAC Name

2,5-dibromo-3-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEBLZTXTZDYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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